4-Hydroxynicotinaldehyde
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Overview
Description
4-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of nicotinaldehyde using metal catalysts. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in a solvent such as acetonitrile or methanol, with the catalyst facilitating the selective hydroxylation of the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynicotinaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 4-Hydroxynicotinic acid.
Reduction: 4-Hydroxynicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: In industrial research, this compound is used in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxynicotinaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The hydroxyl group at the fourth position of the pyridine ring plays a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Hydroxynicotinaldehyde can be compared with other similar compounds, such as:
2-Hydroxynicotinaldehyde: Similar in structure but with the hydroxyl group at the second position.
3-Hydroxynicotinaldehyde: The hydroxyl group is at the third position, leading to distinct chemical properties and uses.
4-Hydroxybenzaldehyde: While not a pyridine derivative, it shares the hydroxyl and aldehyde functional groups, making it useful for comparative studies.
Uniqueness: this compound is unique due to its specific positioning of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSYYLXHFGFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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